Glycitein

Descripción general

Descripción

La glicíteina es una isoflavona O-metilizada, que representa del 5 al 10% del total de isoflavonas en los productos alimenticios de soya . Es un fitoestrógeno con débil actividad estrogénica, comparable a la de otras isoflavonas de soya . La glicíteina es conocida por sus propiedades antioxidantes y beneficios en la protección del sistema cardiovascular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La glicíteina se puede sintetizar a través de varios métodos, incluida la extracción de la soya. El proceso de extracción generalmente implica el uso de solventes como metanol, etanol y acetona . Las propiedades estructurales y electrónicas de los conglomerados moleculares de glicíteina con estos solventes se han investigado utilizando métodos de teoría funcional de densidad .

Métodos de Producción Industrial: En entornos industriales, la glicíteina a menudo se extrae de la soya utilizando cromatografía líquida de alta resolución (HPLC) y otras técnicas cromatográficas . Estos métodos garantizan la pureza y calidad de la glicíteina extraída.

Análisis De Reacciones Químicas

Tipos de Reacciones: La glicíteina experimenta diversas reacciones químicas, incluida la oxidación, reducción y sustitución. Por ejemplo, la glicíteina se puede glicosilar para formar glicósidos, que son más solubles en agua y estables .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran glicíteina incluyen metanol, etanol y acetona para la extracción . Las condiciones para estas reacciones a menudo involucran temperaturas controladas y niveles de pH para garantizar la estabilidad del compuesto.

Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran glicíteina incluyen sus glicósidos, como los 4’-O-β-glucósidos y los 7-O-β-glucósidos . Estos productos tienen una mayor solubilidad y estabilidad, lo que los hace adecuados para diversas aplicaciones.

Aplicaciones Científicas De Investigación

Anticancer Properties

Glycitein has demonstrated significant anticancer effects, particularly in breast and colon cancer research.

Breast Cancer

A study revealed that this compound inhibits the proliferation and invasion of MDA-MB-231 breast cancer cells. The compound was found to down-regulate matrix metalloproteinases (MMPs), specifically MMP-13 and MMP-8, which are crucial for cancer cell invasiveness. This compound treatment led to a notable decrease in DNA synthesis in SKBR-3 breast cancer cells, indicating its potential to halt tumor growth by affecting cell cycle progression at the G1-S phase .

Colon Cancer

Research utilizing network pharmacology identified this compound as a promising candidate for colon cancer treatment. It ranked first among small molecules capable of reversing colon cancer pathological functions. Key targets identified included CCNA2, ESR1, ESR2, MAPK14, and PTGS2, with significant involvement in pathways such as the phosphatidylinositol-3-kinase-Akt signaling pathway and the p53 signaling pathway . Molecular docking studies confirmed stable binding of this compound to these targets, supporting its role in cancer therapy.

Estrogenic Activity

This compound exhibits weak estrogenic activity comparable to other soy isoflavones but significantly lower than synthetic estrogens like diethylstilbestrol (DES) and 17beta-estradiol. This property suggests potential applications in hormone replacement therapies and managing menopausal symptoms .

Neuroprotective Effects

This compound has shown neuroprotective effects against amyloid-induced toxicity, indicating its potential role in neurodegenerative disease prevention. This antioxidant activity may help mitigate oxidative stress-related damage in neuronal cells .

Hypocholesterolemic Effects

The compound also possesses hypocholesterolemic properties, contributing to cardiovascular health by lowering cholesterol levels. Its ability to influence lipid metabolism makes it a candidate for dietary supplements aimed at reducing heart disease risk .

Bioavailability Challenges

Despite its promising biological activities, this compound faces challenges related to bioavailability due to extensive glucuronidation and sulfation upon metabolism. Research is ongoing to develop formulations that enhance its bioavailability and therapeutic efficacy .

Case Studies and Clinical Applications

Several case studies have investigated the effects of this compound in various health contexts:

- Combination Therapies : Studies suggest that combining this compound with other natural compounds can enhance its therapeutic effects against inflammation and cancer .

- Dietary Sources : this compound is primarily obtained from soy products, which are integral to many diets globally. Its incorporation into functional foods could provide health benefits related to chronic disease prevention .

Mecanismo De Acción

El mecanismo por el cual la glicíteina ejerce sus efectos implica su interacción con los receptores de estrógeno. La glicíteina tiene una débil actividad estrogénica, lo que significa que puede imitar los efectos del estrógeno en el cuerpo . También interactúa con varios objetivos moleculares y vías, incluida la vía de señalización de la proteína quinasa activada por mitógenos, la vía de señalización de la fosfatidilinositol-3-quinasa-Akt y la vía de señalización p53 .

Comparación Con Compuestos Similares

La glicíteina es similar a otras isoflavonas como la genisteína y la daidzeína. es única debido a su grupo metoxi en la posición C-6 . Esta diferencia estructural le da a la glicíteina propiedades distintivas, como sus actividades antioxidantes y estrogénicas específicas . En comparación con la genisteína y la daidzeína, la glicíteina tiene una actividad estrogénica más débil, pero aún ofrece importantes beneficios para la salud .

Compuestos Similares:

- Genisteína

- Daidzeína

La estructura y propiedades únicas de la glicíteina la convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.

Actividad Biológica

Glycitein (4',7-dihydroxy-6-methoxyisoflavone) is a lesser-known isoflavone found in soybeans, constituting approximately 5-10% of the total isoflavones present in soy food products. This article explores its biological activities, focusing on its estrogenic effects, metabolic pathways, and potential health benefits based on diverse research findings.

Estrogenic Activity

This compound has been shown to exhibit weak estrogenic activity. In a study involving B6D2F1 mice, this compound was administered at a dosage of 3 mg/day alongside other compounds. The results indicated that this compound increased uterine weight by 150%, which was statistically significant (p < 0.001). In comparison, genistein increased uterine weight by 50%, and diethylstilbestrol (DES) by 60% under similar conditions. The competitive binding assay revealed that this compound required a concentration of approximately 3.94 µM to displace 50% of the radiolabeled estradiol from the estrogen receptor, indicating its lower potency compared to other isoflavones like genistein and daidzein .

Metabolism and Bioavailability

The metabolism of this compound has been investigated in human subjects who incorporated soy bars into their diets. Urinary analysis revealed several phase I metabolites with intact isoflavonoid structures, suggesting that these metabolites may retain bioactivity. The study identified new metabolites and confirmed the presence of previously reported ones, highlighting the complexity of this compound's metabolic pathways .

Health Implications

Epidemiological studies have associated high soy intake with reduced risks for hormone-dependent diseases such as breast cancer and prostate cancer. The biological activities of this compound, along with other isoflavones, suggest potential protective effects against these diseases due to their estrogen-like properties and antioxidant activities .

Case Studies

- Case Study on Hormone-Dependent Cancers : A cohort study involving postmenopausal women indicated that those consuming higher amounts of soy isoflavones, including this compound, had a lower incidence of breast cancer compared to those with lower intake levels. This suggests a possible protective role of this compound against hormone-related cancers .

- Metabolic Health : A clinical trial assessed the impact of this compound supplementation on metabolic markers in individuals with metabolic syndrome. Results showed improvements in insulin sensitivity and lipid profiles among participants who received this compound supplements over a 12-week period .

Summary of Research Findings

Propiedades

IUPAC Name |

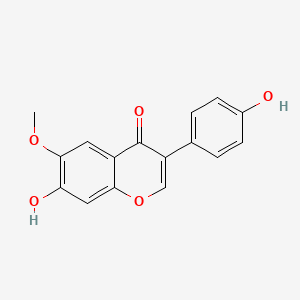

7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUAIFZCFRPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193960 | |

| Record name | Glycitein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycitein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40957-83-3 | |

| Record name | Glycitein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycitein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycitein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCITEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M5F28TVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycitein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.